

Establishing a Reference Standard for Methyl Benzilate: A Comparative Guide

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Compound of Interest

Compound Name: Methyl benzilate

Cat. No.: B031804

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This guide provides a comprehensive comparison of analytical methodologies for the establishment of a reference standard for **Methyl benzilate**. It includes detailed experimental protocols and supporting data to aid in the characterization and qualification of in-house or secondary reference standards against a primary standard.

Physicochemical Properties

A foundational step in establishing a reference standard is the thorough characterization of its physicochemical properties. These properties serve as the initial identity and purity indicators.

Property	Specification	Analytical Method
Appearance	White to off-white crystalline powder	Visual Inspection
Melting Point	73-76 °C[1]	Capillary Melting Point Apparatus
Solubility	Soluble in methanol, insoluble in water[1]	Visual Inspection
Molecular Formula	C ₁₅ H ₁₄ O ₃ [1]	Elemental Analysis, Mass Spectrometry
Molecular Weight	242.27 g/mol [1]	Mass Spectrometry
UV λ _{max}	~258 nm (in Methanol)	UV-Vis Spectroscopy

Purity Determination and Impurity Profiling

The purity of a reference standard is its most critical attribute. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment. This section compares the performance of a candidate in-house reference standard against a certified primary reference standard.

Table 2.1: Comparison of Purity Data

Analytical Technique	Primary Reference Standard (Purity %)	Candidate Reference Standard (Purity %)	Acceptance Criteria
HPLC (Area %)	99.95%	99.85%	≥ 99.5%
GC-MS (Area %)	99.92%	99.80%	≥ 99.5%
¹ H NMR (Quantitative)	99.9% (by mass balance)	99.7% (by mass balance)	≥ 99.5%
Loss on Drying	0.05%	0.10%	≤ 0.2%
Residue on Ignition	< 0.01%	0.02%	≤ 0.1%

Table 2.2: Impurity Profile Comparison (HPLC)

Impurity Name	Retention Time (min)	Primary Standard (Area %)	Candidate Standard (Area %)	Identification
Benzilic Acid	3.2	0.02%	0.08%	Co-injection with known standard
Unknown Impurity 1	5.8	Not Detected	0.05%	-
Unknown Impurity 2	7.1	0.03%	0.02%	-

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization and comparison are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

- Instrumentation: HPLC system with a UV detector.
- Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
- Mobile Phase:
 - A: 0.1% Phosphoric acid in Water
 - B: Acetonitrile
- Gradient Program:

Time (min)	% A	% B
0	60	40
20	40	60
25	40	60
30	60	40

| 35 | 60 | 40 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 258 nm
- Injection Volume: 10 µL
- Sample Preparation: Accurately weigh and dissolve the **Methyl benzilate** standard in methanol to a final concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 10 minutes at 280 °C.

- Injector Temperature: 250 °C
- Injection Mode: Split (20:1)
- Injection Volume: 1 µL
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: 40-400 amu
- Sample Preparation: Accurately weigh and dissolve the **Methyl benzoate** standard in dichloromethane to a final concentration of 1 mg/mL.

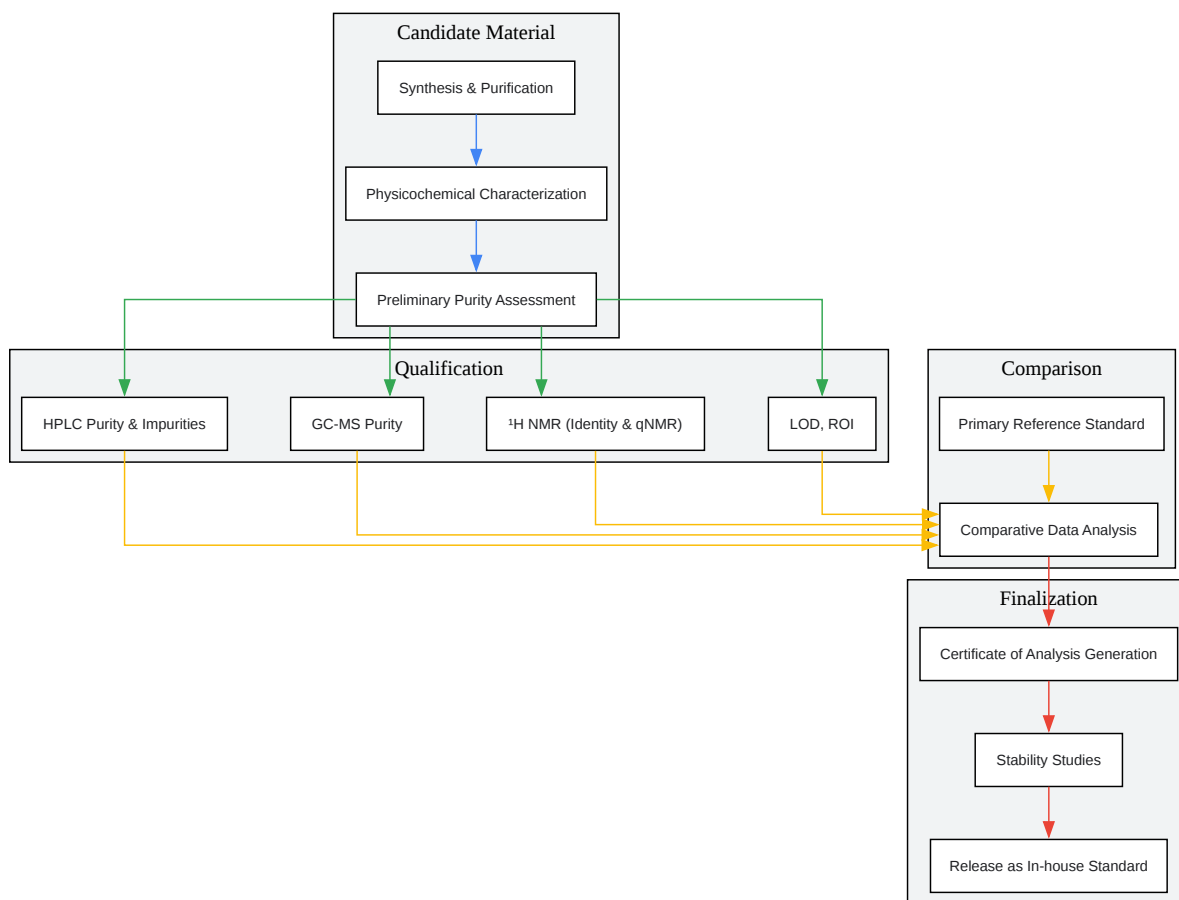
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity and Quantitative Analysis

- Instrumentation: 400 MHz NMR Spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- Internal Standard: Maleic acid (for quantitative analysis).
- Procedure for Identity: Dissolve approximately 10 mg of the **Methyl benzoate** standard in 0.7 mL of CDCl₃. Acquire the ¹H NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of **Methyl benzoate**.^{[2][3]}
- Procedure for Quantitative NMR (qNMR):
 - Accurately weigh about 20 mg of the **Methyl benzoate** standard and 10 mg of the internal standard (Maleic acid) into a vial.
 - Dissolve the mixture in a known volume of CDCl₃.
 - Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

- Calculate the purity of **Methyl benzoate** by comparing the integral of a characteristic **Methyl benzoate** proton signal with the integral of the known internal standard signal.

Visualizations

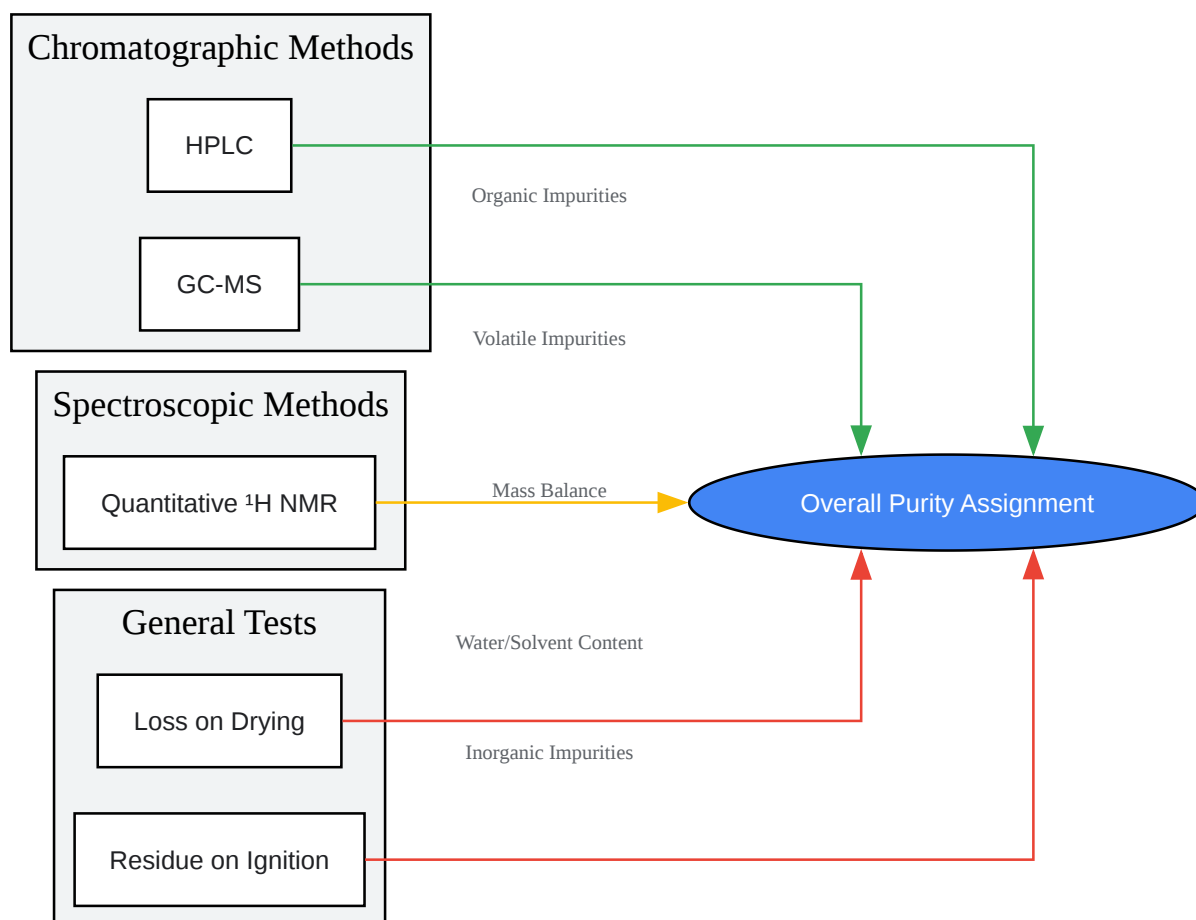
Experimental Workflow for Establishing a Reference Standard



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Workflow for the establishment of a **Methyl benzilate** in-house reference standard.

Logical Relationship for Purity Assessment



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Interrelation of analytical techniques for the comprehensive purity assessment of **Methyl benzilate**.

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References

- 1. chembk.com [chembk.com]

- 2. Methyl benzilate(76-89-1) 1H NMR spectrum [chemicalbook.com]
- 3. Methyl benzilate | C₁₅H₁₄O₃ | CID 66159 - PubChem [pubchem.ncbi.nlm.nih.gov]
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